5-HT2 Potency Enhancement of 3-AMTBI Relative to the Ergoline RU 27849
3-AMTBI, a nonergoline constrained tryptamine analog, demonstrates approximately 4-fold greater potency at the 5-HT2 recognition site compared to the partial ergoline RU 27849, whereas the two compounds exhibit similar potencies at 5-HT1 and 5-HT1A sites [1]. This differential was determined by displacement of [³H]ketanserin (5-HT2) and [³H]5-HT (5-HT1, 5-HT1A) in rat brain membrane preparations [1].
| Evidence Dimension | Relative potency at 5-HT2 recognition site |
|---|---|
| Target Compound Data | Approximately 4-fold more potent than RU 27849 |
| Comparator Or Baseline | RU 27849 (racemic partial ergoline) |
| Quantified Difference | ~4-fold enhancement |
| Conditions | [³H]Ketanserin displacement assay in rat brain membranes (5-HT2 site) |
Why This Matters
A 4-fold potency difference at 5-HT2, coupled with equipotency at 5-HT1 sites, provides a unique selectivity signature that cannot be replicated by RU 27849, making 3-AMTBI the preferred probe for experiments requiring separation of 5-HT2 from 5-HT1 pharmacology.
- [1] Taylor, E.W.; Nikam, S.; Weck, B.; Martin, A.; Nelson, D. Relative selectivity of some conformationally constrained tryptamine analogs at 5-HT1, 5-HT1A and 5-HT2 recognition sites. Life Sciences 41(16): 1961-1969 (1987). PMID: 3657392. DOI: 10.1016/0024-3205(87)90749-1. View Source
